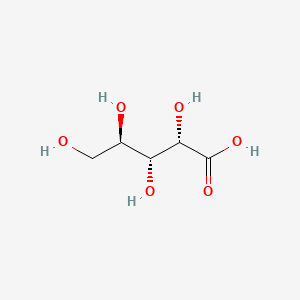

D-arabinonic acid

Description

Historical Perspectives on Pentose (B10789219) Sugar Acid Research

The study of sugars and their derivatives has a long and rich history, significantly advanced by the pioneering work of chemists like Emil Fischer in the late 19th and early 20th centuries. Fischer's systematic investigations into carbohydrates, including pentoses, laid the groundwork for understanding their structures and configurations unizg.hr. Early research focused on isolating, characterizing, and determining the stereochemistry of various sugars and their oxidized forms, such as aldonic acids. The ability to differentiate between enantiomers and understand their relationships was crucial, as it became apparent that biological systems often exhibit high specificity towards particular stereoisomers acs.org. The development of analytical techniques and synthetic methodologies during this era enabled the exploration of these complex molecules, paving the way for understanding their roles in nature and their potential applications.

Stereochemical Considerations and Isomeric Forms in Biological Systems

The stereochemistry of D-arabinonic acid is fundamental to its identity and function ontosight.ai. As an aldonic acid, it possesses a chiral backbone, meaning it exists in different stereoisomeric forms. This compound is the enantiomer of L-arabinonic acid smolecule.comchemicalbook.comnih.govsmolecule.com. In biological systems, chirality plays a pivotal role; natural compounds are often biosynthesized in enantiomerically pure forms, and only specific isomers typically display significant biological activity ontosight.ai. This stereoselectivity is evident in how molecules interact with chiral biological targets such as enzymes and receptors ontosight.aievitachem.com. For instance, different stereoisomers of compounds can exhibit vastly different efficacies or modes of action ontosight.ai. The precise three-dimensional arrangement of atoms in this compound dictates its recognition by biological machinery and its participation in metabolic pathways ontosight.ai. Understanding these stereochemical nuances is essential for comprehending its biological significance and for the rational design of molecules in drug discovery and biochemical research ontosight.ai.

Significance of this compound in Contemporary Scientific Inquiry

This compound is a subject of ongoing scientific inquiry due to its multifaceted roles and potential applications. It is recognized as a primary metabolite, directly involved in an organism's growth, development, and reproduction hmdb.ca.

Biological Activities and Metabolic Roles: this compound and its derivatives have demonstrated various biological activities, including potential antimicrobial, antiviral, and antitumor properties ontosight.ai. It can serve as a substrate for specific enzymes, contributing to carbohydrate metabolism smolecule.com. Furthermore, research suggests its potential role as a prebiotic compound, promoting the growth of beneficial bacteria in the gut microbiota smolecule.com. Its unique structure allows it to interact with biological molecules, influencing metabolic processes smolecule.com. For example, D-arabino-1,4-lactone, a related compound, has been shown to support the proliferation of Bifidobacterium and stimulate lactic acid production researchgate.net.

Occurrence and Biomarker Potential: this compound has been detected in various organisms, including Arabidopsis thaliana and Cannabis sativa nih.gov. It has also been identified in certain foods such as poultry and pork hmdb.ca. This presence in biological samples and food products makes it a potential biomarker for dietary intake or metabolic status hmdb.ca. Its presence in meteorites and carbonaceous chondrites also suggests a role in prebiotic chemistry and astrobiology, potentially contributing to the formation of complex molecules relevant to the origin of life smolecule.com.

Synthetic Intermediate and Material Science: In chemical synthesis, this compound serves as an intermediate in the production of more complex carbohydrates and biologically active compounds ontosight.ai. These include precursors for glycosides and polysaccharides, which are vital for cell recognition and signaling ontosight.ai. Its derivatives are explored for applications in material science, such as in the development of biodegradable polymers and biocompatible hydrogels for drug delivery systems and tissue engineering smolecule.com.

Synthesis and Production: Methods for synthesizing this compound include the catalytic oxidation of D-arabinose and other sugars like D-glucose or D-fructose, as well as electrochemical and enzymatic pathways smolecule.com. These synthetic routes are crucial for obtaining sufficient quantities for research and potential industrial applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₆ | smolecule.comnih.govontosight.ai |

| Molecular Weight | 166.13 g/mol | smolecule.comchemicalbook.comnih.govontosight.aincats.io |

| Appearance | White crystalline solid | smolecule.comontosight.ai |

| Solubility | Soluble in water | smolecule.comontosight.ai |

| Melting Point | ~150 °C | ontosight.ai |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | smolecule.comnih.gov |

| CAS Number | 488-30-2, 13752-83-5 | chemicalbook.comchemsrc.com |

Occurrence of this compound

| Source Type | Specific Examples | Notes | Source |

| Organisms | Arabidopsis thaliana | Detected | nih.gov |

| Cannabis sativa | Detected | nih.gov | |

| Bifidobacterium | Utilizes D-arabino-1,4-lactone (related) | researchgate.net | |

| Food | Anatidae (Anatidae) | Detected, not quantified | hmdb.ca |

| Chickens (Gallus gallus) | Detected, not quantified | hmdb.ca | |

| Domestic pigs (Sus scrofa domestica) | Detected, not quantified | hmdb.ca | |

| Extraterrestrial | Meteorites, Carbonaceous Chondrites | Suggests role in prebiotic chemistry | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074991 | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13752-83-5, 488-30-2, 32609-14-6 | |

| Record name | Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Arabinonic Acid in Biochemical Pathways and Metabolic Networks

Biosynthetic Routes and Enzymatic Formation from Precursors

D-arabinonic acid is principally synthesized through the oxidation of the aldopentose, D-arabinose. This conversion is a key step in the metabolic fate of D-arabinose and is catalyzed by specific enzymes.

Oxidation of D-Arabinose and Related Aldoses

The primary route to this compound is the oxidation of D-arabinose. chemistrysteps.com This reaction involves the conversion of the aldehyde functional group at the C1 position of D-arabinose into a carboxylic acid group, resulting in the formation of this compound. pearson.comyoutube.com This type of reaction is not exclusive to D-arabinose; other aldoses can also be oxidized to their corresponding aldonic acids. chemistrysteps.com For instance, glucose can be oxidized to gluconic acid. researchgate.net The selective oxidation of the aldehyde group is a common biochemical transformation. chemistrysteps.com

In some eukaryotic systems, D-arabinose itself is synthesized from D-glucose through reactions involving both the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of D-ribulose-5-phosphate, a key intermediate. nih.govdundee.ac.uk

Enzymatic Conversion Mechanisms

The enzymatic oxidation of D-arabinose to this compound is facilitated by a class of enzymes known as oxidoreductases. A notable example is glucose oxidase, which, despite its name, can act on other aldoses, including D-arabinose, to produce the corresponding aldonic acid. wikipedia.orgresearchgate.net The mechanism of glucose oxidase involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor. The enzyme specifically binds to the β-anomer of the sugar in its cyclic hemiacetal form. wikipedia.org During the catalytic cycle, the enzyme oxidizes the sugar to a lactone (D-arabino-1,5-lactone in the case of D-arabinose), which is then hydrolyzed, either spontaneously or by a lactonase, to yield the aldonic acid, this compound. researchgate.netfz-juelich.de

In microorganisms like Gluconobacter oxydans, a membrane-bound glucose dehydrogenase is responsible for the periplasmic oxidation of L-arabinose to L-arabinonic acid, a process that does not require substrate transport into the cytoplasm. fz-juelich.de While this specific example pertains to the L-enantiomer, it highlights a common and efficient microbial strategy for aldose oxidation.

Metabolic Intermediacy in Carbohydrate Metabolism

While not a central component of major carbohydrate metabolic pathways, this compound's precursor, D-arabinose, is integrated with the pentose phosphate pathway and plays a role in the biosynthesis of specific nucleotide sugars.

Integration within the Pentose Phosphate Pathway

D-arabinose metabolism is linked to the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis. researchgate.net In eukaryotes, it has been proposed that D-arabinose is formed from D-glucose via intermediates of the pentose phosphate pathway. nih.govdundee.ac.uk Specifically, D-ribulose-5-phosphate, a key product of the oxidative phase of the PPP, can be isomerized to D-arabinose-5-phosphate. nih.govdundee.ac.uk This D-arabinose-5-phosphate can then be dephosphorylated to yield D-arabinose. nih.govdundee.ac.uk

In fungi, the catabolism of L-arabinose, a more common enantiomer in nature, proceeds through a series of reduction and oxidation steps to eventually form D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. nih.govnih.gov This highlights the interconnectedness of pentose sugar metabolism with the central PPP.

Role in Nucleotide Biosynthesis

The involvement of D-arabinose, and by extension this compound, in nucleotide biosynthesis is primarily through the formation of the nucleotide sugar GDP-α-D-arabinopyranose. nih.govdundee.ac.uk This specialized nucleotide sugar is a precursor for the synthesis of complex glycoconjugates containing D-arabinopyranose residues, which are found in certain trypanosomatid parasites. nih.govnih.gov The biosynthesis of GDP-D-arabinopyranose can be initiated from D-arabinose. nih.gov In some mycobacteria, the biosynthesis of decaprenyl-phospho-arabinose, the donor of D-arabinose for cell wall synthesis, starts from D-ribose 5-phosphate, an intermediate of the pentose phosphate pathway, which is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov

Catabolic Pathways of this compound in Microorganisms

Microorganisms have evolved diverse pathways to catabolize various sugars and their derivatives, including sugar acids like this compound. In Escherichia coli, a pathway for D-arabinose catabolism involves its isomerization to D-ribulose, followed by phosphorylation to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glycolaldehyde. nih.gov

In fungi, the catabolism of L-arabinose, which is more abundant than D-arabinose, involves its conversion to L-arabinitol, then to L-xylulose, and subsequently to xylitol, which is finally oxidized to D-xylulose. D-xylulose is then phosphorylated to enter the pentose phosphate pathway. nih.govnih.gov

While specific pathways for the direct catabolism of this compound are not as extensively characterized as those for its precursor, it is known that microorganisms can degrade a wide array of organic acids. nih.gov The degradation of L-arabinose in fungi proceeds through L-arabinonic acid. nih.gov It is plausible that this compound is catabolized through a similar series of enzymatic reactions, likely involving dehydration and aldol (B89426) cleavage, to yield central metabolic intermediates that can enter pathways like glycolysis or the pentose phosphate pathway. uef.fi For instance, in some bacteria, the catabolism of pentonic acids involves a dehydratase that converts the sugar acid to a 2-keto-3-deoxy derivative, which is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and a smaller aldehyde. uef.fi

Interaction with Key Metabolic Enzymes and Regulatory Mechanisms

This compound and its lactone form, D-arabinono-1,4-lactone, are key intermediates in specific biochemical pathways, particularly in microbial metabolism. Their interactions are primarily defined by their roles as substrates for a distinct set of enzymes that channel pentose sugars into central metabolism or specialized biosynthetic pathways. The regulation of these pathways is often linked to cellular responses to oxidative stress.

This compound is a component of the Ascorbate and Aldarate metabolism pathway, which is crucial for protecting cells against oxidative damage. nih.govresearchgate.netresearchgate.netcreative-proteomics.com In several fungal species, such as Saccharomyces cerevisiae and the pathogenic yeast Candida albicans, this compound serves as a direct precursor to D-erythroascorbic acid, a five-carbon analog of ascorbic acid (Vitamin C). uniprot.orgnih.gov This pathway underscores the compound's role in antioxidant biosynthesis and cellular protection. nih.govmdpi.com

Detailed research has identified several key enzymes that directly catalyze reactions involving this compound or its immediate precursor, D-arabinono-1,4-lactone. These interactions are fundamental to its metabolic fate.

| Enzyme | EC Number | Organism Example(s) | Metabolic Pathway | Biochemical Reaction |

| D-arabinose dehydrogenase | 1.1.1.116 | Saccharomyces cerevisiae | D-erythroascorbic acid biosynthesis | D-arabinose + NAD⁺ → D-arabinono-1,4-lactone + NADH + H⁺ nih.govwikipedia.org |

| D-arabinono-1,4-lactone oxidase | 1.1.3.37 | Candida albicans, Magnaporthe oryzae | D-erythroascorbic acid biosynthesis (final step) | D-arabinono-1,4-lactone + O₂ → Dehydro-D-arabinono-1,4-lactone + H₂O₂ uniprot.orgnih.gov |

| Arabinonate dehydratase | 4.2.1.5 | Pseudomonas saccharophila | Pentose catabolism | D-arabinonate → 2-dehydro-3-deoxy-D-arabinonate + H₂O wikipedia.org |

D-arabinose dehydrogenase initiates the primary pathway for D-arabinose utilization in certain yeasts by oxidizing it to D-arabinono-1,4-lactone. nih.govwikipedia.org This lactone is the immediate precursor to this compound, which can be formed through spontaneous or enzyme-catalyzed hydrolysis. uef.fi In Saccharomyces cerevisiae, two genes have been identified as encoding for this enzyme, with one isoform (Ara1) having a notably high Michaelis constant (Km), suggesting its primary physiological role may involve the reduction of other toxic compounds rather than efficient D-arabinose oxidation. nih.gov

D-arabinono-1,4-lactone oxidase is a flavoprotein that catalyzes the terminal step in the biosynthesis of D-erythroascorbic acid in fungi. uniprot.org This enzyme specifically acts on the lactone form of this compound. Research in the rice blast fungus Magnaporthe oryzae has shown that this enzyme, MoAlo1, is localized to mitochondria. mdpi.com Disruption of the gene encoding this enzyme leads to defects in fungal growth, reduced pathogenicity, and increased sensitivity to external oxidative stressors like hydrogen peroxide. mdpi.com This demonstrates a key regulatory mechanism where the synthesis of D-erythroascorbic acid from a this compound precursor is essential for mitigating oxidative stress and for the organism's virulence. uniprot.orgmdpi.com

Arabinonate dehydratase is a lyase that acts on the straight-chain form, D-arabinonate (the ionized form of this compound). This enzyme is part of the IlvD/EDD superfamily, a group of dehydratases that typically contain an iron-sulfur cluster as a cofactor. wikipedia.orguef.fi It facilitates a dehydration reaction, converting D-arabinonate into 2-dehydro-3-deoxy-D-arabinonate, thereby channeling it into a non-phosphorylative catabolic pathway that eventually leads to intermediates of central metabolism. wikipedia.orguef.fi The function of this enzyme highlights the role of this compound as a metabolic intermediate connecting pentose sugar degradation to other core metabolic networks.

Chemical and Biocatalytic Synthesis of D Arabinonic Acid

Oxidative Synthesis Methodologies

The chemical oxidation of D-arabinose to D-arabinonic acid is a primary route for its synthesis. This can be achieved through both heterogeneous and homogeneous catalysis, each with its distinct advantages and challenges.

Heterogeneous catalysis, particularly using supported noble metal catalysts, has been extensively investigated for the selective oxidation of aldoses like D-arabinose. Gold nanoparticles have emerged as highly effective catalysts for this transformation. abo.fiabo.fi

The oxidation of D-arabinose over supported gold catalysts is typically conducted in an aqueous medium under controlled pH and temperature. The reaction proceeds via the oxidation of the aldehyde group of D-arabinose to a carboxylic acid group, yielding this compound. abo.fi A key intermediate in this process is arabinolactone, which is subsequently hydrolyzed to the final acid product. abo.fiabo.fi The reaction scheme can be summarized as follows:

D-arabinose + O₂ → Arabinolactone + H₂O₂ Arabinolactone + H₂O → this compound

The efficiency of this process is influenced by several factors, including the nature of the catalyst support, the size of the gold nanoparticles, and the reaction conditions. Supports such as alumina (B75360) (Al₂O₃) and ceria (CeO₂) have been shown to be effective. d-nb.info For instance, a kinetic study on the oxidation of L-arabinose to L-arabinonic acid over an Au/Al₂O₃ catalyst demonstrated high selectivity towards the aldonic acid under alkaline conditions. abo.fi

Table 1: Influence of Reaction Parameters on D-Arabinose Oxidation using Supported Gold Catalysts

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | 1% Au/Al₂O₃ | High activity and selectivity | d-nb.info |

| pH | 7-9 | Reaction rate increases with pH | d-nb.info |

| Temperature | 50-80 °C | Higher temperature increases reaction rate but may affect selectivity | d-nb.info |

| Oxygen Partial Pressure | 0.125 - 1.0 atm | Higher pressure increases rate but can decrease selectivity | abo.fi |

A study investigating the oxidation of a mixture of glucose and arabinose over a 1% Au/Al₂O₃ catalyst found that arabinose adsorption was more favored than glucose, and the oxidation of arabinose had a slightly higher activation energy. d-nb.info The average gold particle size for an effective catalyst is typically in the range of 2.2 nm. d-nb.info

Homogeneous catalysis offers an alternative approach to the synthesis of this compound. This method involves the use of soluble metal complexes as catalysts in the reaction medium.

A study on the kinetics of the oxidation of D-arabinose by Vanadium(V) in the presence of Manganese(II) as a homogeneous catalyst provides insights into this approach. researchgate.net The reaction was found to be first-order with respect to the concentrations of D-arabinose and H⁺ at low concentrations, and zero-order at higher concentrations. researchgate.net The reaction rate also showed a first-order dependence on the Mn(II) concentration. researchgate.net

Another investigation focused on the Hg(II) catalyzed oxidation of D-arabinose by potassium permanganate (B83412) in an acidic medium. researchgate.net The reaction exhibited second-order kinetics with respect to D-arabinose and first-order kinetics with respect to the permanganate ion. researchgate.net The main oxidation products were identified as formic acid and erythronic acid, indicating C-C bond cleavage under these conditions, which differs from the selective oxidation of the aldehyde group. researchgate.net

Table 2: Kinetic Parameters for the Homogeneous Catalyzed Oxidation of D-Arabinose

| Catalyst System | Reactant | Order of Reaction | Rate Determining Step | Reference |

|---|---|---|---|---|

| V(V) / Mn(II) | D-arabinose | First-order (low conc.), Zero-order (high conc.) | Formation of a complex between the catalyst and the sugar | researchgate.net |

Electrochemical Production Techniques

Electrochemical methods present a promising and environmentally friendly alternative for the synthesis of this compound. These techniques utilize an electric current to drive the oxidation of D-arabinose, often with high selectivity and yield.

The direct electro-oxidative decarboxylation of D-gluconate to D-arabinose on a graphite (B72142) electrode has been demonstrated, showcasing the potential of electrochemical routes for sugar transformations. researchgate.net While this specific study focuses on the production of D-arabinose, the underlying principles of electro-oxidation are applicable to the synthesis of this compound from D-arabinose. A study on this process achieved a nearly 100% yield of D-arabinose and an 80% current yield, with the rate-determining step being the initial electron transfer from the gluconate anion to the electrode. researchgate.net

The indirect electrochemical oxidation of δ-D-gluconolactone to D-arabinose using cerium sulfate (B86663) as a mediator has also been reported, achieving a 65% yield at low temperatures and current densities. researchgate.net These mediated electrochemical systems can offer enhanced selectivity and efficiency.

Enzymatic Synthesis and Biotransformation Strategies

Enzymatic and whole-cell biocatalytic methods are gaining increasing attention for the synthesis of this compound due to their high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

While specific enzymes dedicated solely to the production of this compound are not extensively characterized in the literature, related enzymes involved in aldose metabolism provide valuable insights. Aldose dehydrogenases, for instance, are a class of enzymes that can catalyze the oxidation of aldoses to their corresponding aldonic acids.

The characterization of L-arabinose isomerase from Bacillus amyloliquefaciens revealed its catalytic efficiency for both L-arabinose and D-galactose. mdpi.com Although this enzyme catalyzes an isomerization reaction rather than oxidation, the kinetic parameters obtained, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), are crucial for understanding enzyme-substrate interactions and optimizing biocatalytic processes. For L-arabinose, the Kₘ was found to be 92.8 mM with a kcat/Kₘ of 46.85 mM⁻¹ min⁻¹. mdpi.com

Another study on a thermostable L-arabinose isomerase from Thermotoga maritima reported a Kₘ of 31 mM for L-arabinose and a Vₘₐₓ of 41.3 U/mg. nih.gov Such data is essential for designing efficient enzymatic reactors and predicting reaction rates.

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes to carry out specific chemical transformations. This approach offers several advantages, including the elimination of tedious and costly enzyme purification steps and the in-situ regeneration of necessary cofactors.

The acetic acid bacterium Gluconobacter oxydans has been identified as a promising host for the production of L-arabinonic acid from L-arabinose. fz-juelich.deresearchgate.net This bacterium possesses a membrane-bound glucose dehydrogenase (GdhM) in its periplasm that can efficiently oxidize L-arabinose to L-arabinonic acid. fz-juelich.deresearchgate.net In fed-batch bioreactors with pH control, impressive titers of up to 120 g/L of L-arabinonic acid and 13 g/L of its lactone form were achieved. fz-juelich.deresearchgate.net

Table 3: Production of L-Arabinonic Acid using Gluconobacter oxydans

| Strain | Cultivation Method | Product Titer (g/L) | Specific Productivity (g/L/gcdw) | Reference |

|---|---|---|---|---|

| G. oxydans 621H | pH-controlled fed-batch | 120 (L-arabinonic acid) + 13 (lactone) | 131 | fz-juelich.deresearchgate.net |

While this research focuses on the L-enantiomer, the principles of using Gluconobacter oxydans and its oxidative machinery can be extended to the production of this compound from D-arabinose. Furthermore, recombinant Escherichia coli is another widely used host for whole-cell biocatalysis. umich.edusemanticscholar.org By heterologously expressing specific dehydrogenases or oxidases, E. coli can be engineered to produce a variety of valuable chemicals, and this platform holds potential for the efficient synthesis of this compound.

Exploration of Novel Synthetic Pathways

The pursuit of more efficient, sustainable, and selective methods for producing this compound has led researchers to explore a variety of novel synthetic pathways. These emerging strategies in both chemical and biocatalysis aim to overcome the limitations of traditional methods, offering potential improvements in yield, substrate scope, and environmental impact. Key areas of innovation include advanced chemo-catalytic oxidations, photocatalysis, and the design of artificial biocatalytic cascades.

Novel Chemo-Catalytic Approaches

Recent advancements in catalysis have introduced sophisticated methods for the synthesis of aldonic acids, including arabinonic acid, through the selective oxidation of sugars. These pathways often utilize noble metal catalysts that can operate under mild conditions with high selectivity.

Research has demonstrated that arabinonic acid can be formed chemo-catalytically through the oxidation of arabinose using gold and palladium catalysts. fz-juelich.de This approach is part of a broader strategy of using metallic catalysts for the selective oxidation of various pentoses and hexoses. nih.gov For instance, the oxidation of a mixture of glucose and arabinose has been successfully investigated using a 1% gold-on-alumina catalyst in a semi-batch reactor. researchgate.net In this process, arabinose was selectively oxidized to arabinonic acid. researchgate.net The reaction kinetics are influenced by factors such as pH, temperature, and the partial pressure of oxygen. researchgate.net While higher oxygen pressure can increase the reaction rate, it may also lead to a decrease in selectivity toward the desired aldonic acids. researchgate.net

Further studies have expanded the range of substrates and catalysts. Alternative chemo-catalytic routes include the oxidation of trehalose (B1683222) with N-bromoacetamide using rhodium catalysts, the oxidation of lactose (B1674315) with potassium iodate (B108269) via an iridium catalyst, and the oxidation of glucose with silver(III) periodate (B1199274) in the presence of ruthenium-osmium catalysts. fz-juelich.de These methods highlight a versatile toolkit of catalytic systems available for producing sugar acids.

| Substrate | Catalytic System | Product | Reference |

|---|---|---|---|

| Arabinose | Gold (Au) and Palladium (Pd) catalysts | Arabinonic acid | fz-juelich.de |

| Arabinose / Glucose Mixture | 1% Au on Alumina (Al₂O₃) | Arabinonic acid / Gluconic acid | researchgate.net |

| Trehalose | Rhodium (Rh) catalysts with N-bromoacetamide | Arabinonic acid | fz-juelich.de |

| Lactose | Iridium (Ir) catalysts with potassium iodate | Arabinonic acid | fz-juelich.de |

| Glucose | Ruthenium-Osmium (Ru-Os) catalysts with silver(III) periodate | Arabinonic acid | fz-juelich.de |

Photocatalytic Synthesis

A particularly innovative and green approach is the use of photocatalysis to convert abundant biomass into valuable chemicals. Research has demonstrated a novel pathway for producing D-arabino-1,4-lactone, the direct precursor to this compound, from D-fructose. nih.govresearchgate.net This process utilizes a titanium dioxide (TiO₂) photocatalyst under light irradiation in ambient conditions. nih.govresearchgate.net

The reaction mechanism involves the α-scission (C1-C2 position cleavage) of D-fructose to directly yield D-arabino-1,4-lactone. nih.govresearchgate.net This method is significant as it transforms a readily available, biomass-derived sugar into a high-value precursor. nih.gov The D-arabino-1,4-lactone can subsequently be hydrolyzed to this compound. This photocatalytic conversion represents a promising sustainable alternative to conventional synthetic routes. rsc.org

| Substrate | Catalyst | Key Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| D-fructose | Titanium dioxide (TiO₂) | D-arabino-1,4-lactone | Light irradiation, ambient conditions | nih.govresearchgate.net |

Biocatalytic and Chemo-Enzymatic Pathways

The design of novel biocatalytic routes, often through metabolic engineering and the use of specific enzymes, offers high selectivity and operation under mild, environmentally friendly conditions. frontiersin.org While many examples focus on related sugar acids, the principles are directly applicable to the exploration of new pathways for this compound.

One strategy involves using whole-cell biocatalysts. For example, the acetic acid bacterium Gluconobacter oxydans has been shown to be a highly promising host for the production of L-arabinonic acid from L-arabinose. fz-juelich.de The bacterium utilizes a periplasmic, membrane-bound glucose dehydrogenase (GdhM) to oxidize the sugar. fz-juelich.de In pH-controlled fed-batch bioreactors, this system achieved high product titers, demonstrating the potential of whole-cell catalysis for aldonic acid production. fz-juelich.de

Another approach is the use of isolated enzymes in chemo-enzymatic reactions. The biocatalytic synthesis of aldonic acids has been reported using pyranose 2-oxidase (P2O) to catalyze the key oxidation step of sugar precursors. researchgate.net In this system, D-galactose and L-arabinose were converted to galactonic acid and arabinoic acid, respectively, with a conversion rate exceeding 99%. researchgate.net

Furthermore, the concept of designing and constructing novel artificial pathways in microbial hosts is a frontier in metabolic engineering. frontiersin.org This involves assembling a series of enzymes to convert a central metabolite, such as oxaloacetate or a pentose (B10789219) phosphate (B84403) pathway intermediate, into a target product. frontiersin.orguef.fi In eukaryotes, D-arabinose is known to be an intermediate in the biosynthesis of D-erythroascorbate. nih.gov The pathway involves the oxidation of D-arabinose to D-arabino-1,4-lactone by D-arabinose dehydrogenases, which is then further oxidized. nih.gov Harnessing and engineering such natural pathways in a suitable microbial host could provide a direct and efficient route from central metabolites like D-glucose to this compound. nih.gov

| Biocatalyst / System | Substrate | Key Enzyme(s) | Product | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans (whole cell) | L-arabinose | Membrane-bound glucose dehydrogenase (GdhM) | L-arabinonic acid | fz-juelich.de |

| Pyranose 2-oxidase (P2O) | L-arabinose | Pyranose 2-oxidase | Arabinoic acid | researchgate.net |

| Eukaryotic pathway intermediate | D-arabinose | D-arabinose dehydrogenase | D-arabino-1,4-lactone | nih.gov |

Derivatives and Analogues of D Arabinonic Acid: Synthesis and Biochemical Implications

Synthesis and Reactivity of D-Arabinono-1,4-Lactone and Other Lactone Forms

D-arabinonic acid can exist in equilibrium with its corresponding lactones, which are cyclic esters formed by the intramolecular condensation of the carboxylic acid group and a hydroxyl group. The most common and biochemically significant of these is D-arabinono-1,4-lactone, also known as this compound γ-lactone.

The synthesis of D-arabinono-1,4-lactone can be achieved through various methods. One notable approach is the photocatalytic conversion of D-fructose, a readily available biomass-derived sugar. nih.gov This process utilizes a TiO2 photocatalyst under light irradiation to induce an α-scission (C1-C2 position cleavage) of D-fructose, directly yielding D-arabinono-1,4-lactone. nih.gov This method also produces other valuable compounds, including the rare sugars erythrose and glyceraldehyde, which can be formed from the decomposition of the lactone itself. nih.gov

D-arabinono-1,4-lactone is a substrate for the enzyme D-arabinono-1,4-lactone oxidase, which catalyzes its oxidation to D-erythroascorbate, a five-carbon analogue of vitamin C. nih.govsemanticscholar.org This reaction is a key step in the biosynthesis of D-erythroascorbic acid in organisms like Candida albicans. semanticscholar.org The reactivity of the lactone is central to its biological function as an antioxidant precursor.

In addition to the 1,4-lactone (a five-membered ring), this compound can also form a 1,5-lactone (a six-membered ring), known as D-arabinono-1,5-lactone. While less commonly studied, this δ-lactone is also involved in biochemical pathways. For instance, in the yeast Saccharomyces cerevisiae, D-erythroascorbic acid can be synthesized from D-arabinose via either D-arabinono-1,4-lactone or D-arabinono-1,5-lactone. tandfonline.com

The table below summarizes the properties of these two lactone forms.

| Property | D-Arabinono-1,4-lactone | D-Arabinono-1,5-lactone |

| Systematic Name | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one hmdb.ca | (3S,4R,5R)-3,4,5-trihydroxyoxan-2-one nih.gov |

| Molecular Formula | C5H8O5 | C5H8O5 nih.gov |

| Molecular Weight | 148.11 g/mol | 148.11 g/mol nih.gov |

| Ring Structure | γ-lactone (5-membered ring) | δ-lactone (6-membered ring) |

| Biochemical Role | Precursor for D-erythroascorbate biosynthesis. | Intermediate in D-erythroascorbic acid synthesis from D-arabinose. tandfonline.com |

Phosphorylated Derivatives: Synthesis and Metabolic Roles

Phosphorylation is a critical modification in carbohydrate metabolism, often serving to activate molecules for subsequent enzymatic reactions. Phosphorylated derivatives of this compound are key intermediates in certain metabolic pathways.

Arabinonate-5-phosphate, also known as 5-phosphoarabinonic acid, is a phosphorylated derivative of this compound. This compound has been identified as playing a role in plant stress responses. It has been shown to bind to germin-like proteins in plants, which may be involved in the recognition of fungal and bacterial pathogens through interaction with their cell wall components like chitin (B13524) or peptidoglycan.

The synthesis of arabinonate-5-phosphate can be achieved by the phosphorylation of arabinonic acid, for example, through a reaction with phosphoric acid under controlled conditions. In biological systems, this phosphorylation is catalyzed by specific kinases.

The phosphorylation of this compound to arabinonate-5-phosphate is catalyzed by a class of enzymes known as kinases. While a specific D-arabinonate kinase has not been extensively characterized in all organisms, the general mechanism involves the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the hydroxyl group at the C5 position of this compound. The characterization of kinases for similar molecules, such as mevalonate (B85504) kinase, provides a model for understanding the structure and function of these enzymes. nih.govnih.gov

Conversely, the removal of the phosphate group from arabinonate-5-phosphate, a process known as dephosphorylation, is catalyzed by phosphatases. These enzymes play a crucial role in regulating the levels of phosphorylated intermediates in metabolic pathways. nih.govnih.gov The activity of these enzymes ensures that the concentration of arabinonate-5-phosphate is maintained at appropriate levels for cellular needs.

The table below outlines the key molecules and enzymes in the phosphorylation and dephosphorylation of this compound.

| Molecule/Enzyme | Function |

| This compound | Substrate for phosphorylation. |

| Arabinonate-5-Phosphate | Phosphorylated derivative with roles in metabolic pathways and stress responses. |

| Kinases | Catalyze the phosphorylation of this compound to arabinonate-5-phosphate, utilizing ATP. |

| Phosphatases | Catalyze the dephosphorylation of arabinonate-5-phosphate to this compound. nih.govnih.gov |

Other Chemically Modified this compound Derivatives

Beyond lactonization and phosphorylation, the carboxyl and hydroxyl groups of this compound offer sites for various other chemical modifications, leading to the formation of esters and amides with potential biochemical significance.

The synthesis of esters from carboxylic acids like this compound can be achieved through esterification with an alcohol in the presence of an acid catalyst. mdpi.com Enzymatic synthesis provides a regioselective and milder alternative. For instance, lipase (B570770) B from Candida antarctica has been used to catalyze the esterification of L-arabinose with palmitic acid, demonstrating the feasibility of forming sugar acid esters. researchgate.net Such amphiphilic sugar esters have potential applications as biosurfactants.

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. This can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. nih.gov These amide derivatives can exhibit a range of biological activities, as seen with amide derivatives of other complex carboxylic acids which have been evaluated for anticancer properties. rsc.org

The table below provides an overview of these chemically modified derivatives.

| Derivative Type | General Synthesis Method | Potential Biochemical Implications |

| Esters | Reaction of this compound with an alcohol, often enzyme-catalyzed for regioselectivity. researchgate.netnih.gov | Amphiphilic properties, potential as biosurfactants. |

| Amides | Reaction of an activated this compound derivative with an amine. | Diverse biological activities, including potential as therapeutic agents. rsc.org |

Stereoisomeric Forms and Their Differential Biological Activities

This compound is a chiral molecule and exists as one of a pair of enantiomers, the other being L-arabinonic acid. nih.gov The stereochemistry of these molecules is crucial in determining their biological activity, as enzymes and receptors in biological systems are themselves chiral and often exhibit high stereospecificity.

While this compound and its derivatives are involved in the metabolic pathways of many organisms, L-arabinonic acid also has distinct biological roles and applications. For example, L-arabinonic acid can be produced from L-arabinose by the acetic acid bacterium Gluconobacter oxydans. researchgate.netfz-juelich.de This process has been optimized for high-yield production, suggesting potential industrial applications for this stereoisomer. fz-juelich.de

The differential biological activities of stereoisomers are a well-established principle in pharmacology and biochemistry. For instance, studies on various compounds have shown that different stereoisomers can have significantly different antimicrobial and antifungal activities. mdpi.comnih.govresearchgate.net Although direct comparative studies on the antimicrobial or antifungal activities of D- and L-arabinonic acid are not extensively documented, the principle of stereospecificity suggests that they would likely exhibit different biological effects. For example, D-arabino-1,4-lactone has been shown to inhibit the growth of E. coli, an effect attributed to the acidification of the medium as the lactone exists in equilibrium with this compound. nih.gov The biological effects of L-arabinonic acid could differ based on the specific metabolic pathways present in different microorganisms.

The table below summarizes the key aspects of the stereoisomeric forms of arabinonic acid.

| Stereoisomer | Source/Synthesis | Known Biological/Biochemical Relevance |

| This compound | Derived from D-arabinose. | Precursor to D-arabinono-1,4-lactone and involved in D-erythroascorbate biosynthesis. |

| L-Arabinonic Acid | Produced from L-arabinose by fermentation with Gluconobacter oxydans. researchgate.netfz-juelich.de | Potential for various industrial applications. fz-juelich.de |

D Arabinonic Acid in Prebiotic Chemistry and Astrobiological Contexts

Detection in Extraterrestrial Samples and Meteoritic Analysis

Scientific analysis of carbonaceous chondrites, a class of meteorites rich in organic compounds, has provided direct evidence for the extraterrestrial presence of D-arabinonic acid. These meteorites are considered pristine relics from the early solar system and offer a unique window into the chemical inventory available for prebiotic processes.

One of the most significant findings is the detection of arabinonic acid in the Murchison meteorite, a well-studied carbonaceous chondrite that fell in Australia in 1969. Analysis of water extracts from the Murchison meteorite has revealed the presence of a variety of sugar acids, including the five-carbon (5C) aldonic acids: arabinonic acid, ribonic acid, xylonic acid, and lyxonic acid.

A crucial aspect of these findings is the measurement of enantiomeric excess (ee). Enantiomers are mirror-image forms of a chiral molecule, designated as D (dextro) and L (levo). While biological processes on Earth exhibit a strong preference for D-sugars and L-amino acids (a property known as homochirality), abiotic chemical reactions typically produce equal amounts of both enantiomers (a racemic mixture). The discovery of a significant excess of the D-enantiomer of arabinonic acid and other sugar acids in meteorites is therefore of profound astrobiological importance.

In a particular sample of the Murchison meteorite, the D-enantiomeric excess for arabinonic acid was measured to be 60%. nih.gov This, along with significant D-enantiomeric excesses observed for other 5C aldonic acids in the same meteorite, points towards a non-biological, extraterrestrial mechanism for chiral symmetry breaking. nih.govyoutube.com

| Aldonic Acid | D-Enantiomeric Excess (%) |

|---|---|

| Arabinonic acid | 60 |

| Ribonic acid | 57 |

| Xylonic acid | 82 |

| Lyxonic acid | 61 |

The indigenous nature of these sugar acids and their enantiomeric excesses is supported by several lines of evidence, including their presence in interior meteorite samples and isotopic analyses that differentiate them from terrestrial contamination. nih.gov The analytical techniques employed for the detection and enantiomeric analysis of these sugar acids typically involve gas chromatography-mass spectrometry (GC-MS) of their derivatized forms.

Hypothesized Role in Prebiotic Molecule Formation

The presence of this compound in meteorites has led to hypotheses about its potential role in the prebiotic synthesis of more complex molecules, particularly in the context of the "RNA world" hypothesis. The RNA world hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule before the advent of DNA and proteins.

A key challenge in prebiotic chemistry is to explain the origin of ribonucleotides, the building blocks of RNA. Recent research has demonstrated plausible prebiotic synthetic pathways that could lead to the formation of not only ribonucleotides but also their stereoisomers, including arabinonucleotides (the building blocks of arabinonucleic acid, ANA). nih.govacs.org

Intriguingly, some proposed prebiotic syntheses show that ribonucleotides and arabinonucleotides could have derived from the same synthetic intermediate. nih.govacs.org This suggests that a heterogeneous mixture of different types of nucleotides, including those derived from arabinose, may have been present on the early Earth. Therefore, this compound, as a sugar acid, is considered a relevant precursor or byproduct in the chemical pathways that could have led to the formation of the sugar components of these early genetic polymers.

The abiotic synthesis of ribonucleotides is a complex process, and it is considered likely that it would have been accompanied by the formation of other nucleotide variations. nih.govnih.gov The availability of this compound and other sugar derivatives from extraterrestrial sources could have contributed to the pool of organic molecules from which the first informational polymers arose.

Implications for the Origin and Evolution of Biochemical Pathways

The discovery of this compound with a significant D-enantiomeric excess in meteorites has profound implications for understanding the origin of homochirality in biological systems. The preference for D-sugars in nucleic acids and L-amino acids in proteins is a universal feature of life on Earth, and its origin is a major unsolved question in science.

The delivery of extraterrestrial molecules with a pre-existing chiral bias, such as this compound, could have influenced the selection of D-sugars in the evolution of life. mdpi.com This extraterrestrial seeding hypothesis suggests that the homochirality of life is not a result of chance but was influenced by an abiotic chiral symmetry breaking that occurred in the solar nebula or an earlier interstellar environment.

Furthermore, the coexistence of arabinonucleotides and ribonucleotides in a prebiotic environment has implications for the evolution of RNA as the dominant genetic material. Studies on non-enzymatic, template-directed primer extension reactions—a model for prebiotic replication—have shown that the incorporation of activated arabinonucleotides is much less efficient than that of activated ribonucleotides. nih.govnih.gov Moreover, once an arabinonucleotide is incorporated into a growing nucleic acid chain, it strongly inhibits further extension. nih.govnih.gov

This "chain termination" effect of arabinonucleotides suggests a chemical selection mechanism that would have favored the synthesis of more homogeneous RNA polymers from a mixed pool of precursors. nih.gov Over multiple rounds of replication, this inherent chemical preference for ribonucleotide incorporation could have led to the emergence of RNA-based life from a heterogeneous mixture of initial genetic polymers. nih.govnih.gov Thus, the presence of this compound and its potential conversion to arabinonucleotides on the early Earth may have played a crucial, albeit indirect, role in the evolutionary pathway that led to the establishment of the RNA world.

Advanced Analytical Methodologies for D Arabinonic Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of D-arabinonic acid, enabling its separation from structurally similar compounds and its precise quantification. Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the analytical goal.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile sugar acids like this compound, chemical derivatization is a mandatory step to increase volatility and thermal stability. This process involves converting the polar hydroxyl and carboxyl groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) esters. nih.govhmdb.ca

A critical application of GC-MS in this context is enantiomeric analysis—distinguishing between the D- and L-isomers of arabinonic acid. This is achieved by using a chiral stationary phase in the gas chromatography column. For instance, studies have successfully resolved sugar acid enantiomers using a permethylated beta-cyclodextrin (B164692) stationary phase. sigmaaldrich.com The separated enantiomers are then ionized and detected by the mass spectrometer, which provides both quantitative data and mass spectra for unequivocal identification. The identity of related compounds like D- and L-arabinitol has been confirmed using GC-MS, underscoring the method's reliability. nih.gov In metabolomic studies, the TMS derivative of arabinonic acid is a common target for GC-MS analysis. hmdb.ca

| Parameter | Description | Example/Value | Reference |

|---|---|---|---|

| Derivatization Agent | Reagent used to increase volatility for GC analysis. | Trimethylsilyl (TMS), Trifluoroacetic anhydride (B1165640) (TFAA) | nih.govhmdb.ca |

| Column Type | The stationary phase used for separation, crucial for enantiomeric resolution. | Chiral column (e.g., permethylated beta-cyclodextrin) or 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.casigmaaldrich.com |

| Detection | Method for detecting and identifying the separated compounds. | Mass Spectrometry (MS) | sigmaaldrich.com |

| Application | Primary use of the technique for this compound. | Enantiomeric separation, quantification in metabolomics | sigmaaldrich.comuah.edu |

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of this compound, offering the advantage of analyzing the compound in its native, underivatized state. sielc.com Various HPLC modes can be utilized for its separation and quantification.

Reverse-phase (RP) HPLC methods can analyze this compound using simple mobile phases, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com For enhanced separation, especially in complex biological samples, anion-exchange chromatography is highly effective. This technique separates molecules based on their net negative charge and has been used to clearly separate arabinonic acid derivatives from other nucleotides. nih.govuj.ac.za

Detection of this compound in HPLC can be achieved through several means. When derivatized with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-absorbing chromophore, detection can be performed using a Diode-Array Detector (DAD). mdpi.com For direct detection of the underivatized sugar acid, amperometric detection provides high sensitivity. uj.ac.za

| Parameter | Description | Example/Value | Reference |

|---|---|---|---|

| Chromatography Mode | The principle of separation used in the HPLC system. | Reverse-Phase (RP), Anion-Exchange | sielc.comuj.ac.za |

| Column | The stationary phase where separation occurs. | Newcrom R1 (RP), Strongly basic anion-exchange column | sielc.comuj.ac.za |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Water/Acid (RP); Phosphate (B84403) buffer (Anion-Exchange) | sielc.comnih.gov |

| Detector | The instrument used to detect the compound after separation. | Amperometric Detector, Diode-Array Detector (DAD) with derivatization | uj.ac.zamdpi.com |

Spectroscopic Approaches in Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for confirming its identity following isolation or synthesis. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed information about the molecule's chemical structure and functional groups.

Products of reactions involving this compound precursors have been identified using ¹H NMR, which provides information about the chemical environment of hydrogen atoms in the molecule, confirming its formation and structure. nih.gov FTIR, particularly using an Attenuated Total Reflectance (ATR) setup, is employed to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, by measuring the absorption of infrared radiation. mdpi.com

Metabolomic Profiling and Systems Biology Applications

This compound has been identified in numerous metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system. These studies are crucial for understanding metabolic pathways and discovering potential biomarkers for various physiological or pathological states. uah.edu

GC-MS-based metabolomic profiling has detected this compound in a variety of biological sources. It has been reported in plants such as Arabidopsis thaliana and Cannabis sativa. nih.gov In humans, it has been found in several biofluids and tissues, including the placenta, cytoplasm, saliva, and feces. nih.govhmdb.ca The presence of this compound in certain foods and animal products suggests its potential use as a biomarker for the consumption of these items. hmdb.casmolecule.com In the context of systems biology, the identification of metabolites like this compound contributes to a broader understanding of metabolic networks and the molecular underpinnings of disease. uah.edu The NIH's Metabolomics Workbench database lists numerous studies where arabinonic acid has been analyzed across different species and diseases, highlighting its relevance in biological research. metabolomicsworkbench.org

Development of Novel Detection and Quantification Methods

Ongoing research aims to enhance the analytical methods for this compound, focusing on improving sensitivity, throughput, and selectivity. A key area of development is sample preparation, which is critical for removing interfering substances from complex matrices. Studies have shown that using Solid-Phase Extraction (SPE) for sample clean-up can result in higher recovery yields for sugar acids compared to traditional ion exchange resins, as it effectively removes inorganic ions that can interfere with GC-MS analysis. mdpi.com

In the realm of separation science, Capillary Zone Electrophoresis (CZE) with indirect UV detection has emerged as a rapid and sensitive alternative for the analysis of carbohydrates and their derivatives. sigmaaldrich.com For HPLC, the development of optimized isocratic-elution methods using anion-exchange columns has enabled highly sensitive quantification, with detection limits as low as 10 picomoles for related compounds. nih.gov These advancements in analytical methodology are crucial for expanding the ability to detect and quantify this compound in trace amounts and in increasingly complex biological and environmental samples.

Biotechnological Applications and Metabolic Engineering Research Involving D Arabinonic Acid

Engineering Microbial Strains for Enhanced D-Arabinonic Acid Production

The efficient production of this compound by microbial fermentation is a key area of research, driven by the need for sustainable and cost-effective bioprocesses. This involves sophisticated strategies for strain development and process optimization.

Genetic Modification Strategies and Pathway Optimization

Metabolic engineering plays a crucial role in optimizing microbial strains for efficient this compound production. Strategies typically involve modifying or introducing specific genes to enhance the biosynthesis pathways, increase precursor availability, and improve product export.

Key enzymes identified for the conversion of D-arabinose to this compound include D-arabinose dehydrogenases (ADHs) and D-arabinonate dehydratases (ADTs). For instance, the pathway for 1,2,4-butanetriol (B146131) (BT) biosynthesis from D-arabinose in engineered Escherichia coli involves D-arabinose dehydrogenase (e.g., ADG from Burkholderia sp.), D-arabinonate dehydratase (e.g., AraD from Sulfolobus solfataricus), a 2-keto acid decarboxylase (e.g., KivD from Lactococcus lactis), and an aldehyde reductase (e.g., AdhP from E. coli) nih.gov. Pathway optimization often focuses on selecting enzymes with higher activity and ensuring efficient cofactor regeneration. Strategies also include the deletion of competing pathways that might consume precursors or degrade the product, as well as engineering transporter systems to facilitate the export of this compound researchgate.net.

Fermentation Process Development and Optimization

Optimizing fermentation conditions is critical for maximizing this compound yield and productivity. This includes fine-tuning parameters such as pH, temperature, nutrient composition, aeration, and substrate feeding strategies.

For example, research on the production of the related L-arabinonic acid by Gluconobacter oxydans demonstrated that controlling the pH to 6.0 significantly enhanced production, achieving titers of up to 120 g/L frontiersin.org. In the context of downstream products, engineered E. coli strains for 1,2,4-butanetriol biosynthesis from D-arabinose have yielded 2.24 g/L under optimized fermentation conditions, highlighting the impact of process development nih.gov. General advancements in fermentation technology, including the use of fed-batch strategies and optimized media, are continuously applied to improve the efficiency of microbial production systems nih.gov.

Strain Improvement via Mutagenesis and Adaptive Evolution

Classical strain improvement techniques, such as random mutagenesis and adaptive evolution, remain valuable tools for enhancing this compound production capabilities in microbial hosts.

Random mutagenesis, using physical mutagens (e.g., UV radiation) or chemical mutagens (e.g., NTG, EMS), introduces genetic diversity, allowing for the selection of superior variants nih.gov. Adaptive evolution, also known as directed evolution, involves prolonged cultivation under selective pressures to enrich for fitter mutants nih.gov. High-throughput genomic engineering platforms, incorporating techniques like SNP swapping and screening, are also being employed to accelerate strain development frontiersin.org. While direct examples for this compound production are emerging, similar strategies have successfully improved the yield of related compounds, such as D-arabitol in Pichia anomala via genome shuffling nih.gov.

This compound as a Precursor for Value-Added Bioproducts

This compound serves as a significant intermediate in microbial metabolism and can be efficiently converted into other commercially valuable compounds, notably D-arabitol and 1,2,4-butanetriol.

Microbial Synthesis of D-Arabitol and Related Polyols

D-Arabitol, a sugar alcohol with applications in the food and pharmaceutical industries, can be produced through various routes, including the microbial conversion of D-arabinose or this compound. While chemical reduction of arabinonic acid lactones is a traditional method researchgate.netftb.com.hrfrontiersin.orgnih.gov, microbial pathways are being explored for more sustainable production.

Yeasts such as Zygosaccharomyces rouxii are known to produce D-arabitol from glucose nih.govresearchgate.netnih.gov. Research has also elucidated the enzymatic basis for D-arabitol synthesis in Saccharomyces rouxii, involving the reduction of D-ribulose by a NADPH2-linked D-arabitol dehydrogenase nih.gov. Metabolic engineering efforts are ongoing to enhance D-arabitol titers in various yeast strains researchgate.net.

Production of Other Bio-based Chemicals (e.g., 1,2,4-Butanetriol)

This compound is a key intermediate in the microbial synthesis of 1,2,4-butanetriol (BT), a compound with significant applications in energetic materials and pharmaceuticals nih.govfrontiersin.orgwikipedia.orgresearchgate.netnih.govnih.govresearchgate.netgoogle.com. The established biosynthetic pathway typically involves the following enzymatic steps:

Oxidation of D-arabinose to this compound: Catalyzed by D-arabinose dehydrogenases (e.g., ADG from Burkholderia sp.) nih.gov.

Dehydration of this compound to D-3-deoxy-glycero-pentulosonic acid: Catalyzed by D-arabinonate dehydratases (e.g., AraD from Sulfolobus solfataricus) nih.gov.

Decarboxylation to D-3,4-dihydroxybutanal: Catalyzed by 2-keto acid decarboxylases (e.g., KivD from Lactococcus lactis) nih.gov.

Reduction to D-1,2,4-butanetriol: Catalyzed by aldehyde reductases (e.g., AdhP from E. coli) nih.gov.

Early studies utilizing engineered E. coli demonstrated the conversion of D-arabinose to BT through this pathway, achieving initial titers of 0.88 g/L nih.gov. Subsequent metabolic engineering, including the deletion of specific genes (yiaE, ycdW, yagE), improved BT production to 1.13 g/L nih.gov. Further optimization of fermentation conditions led to a final yield of 2.24 g/L of BT nih.gov. Pseudomonas fragi is also known to oxidize L-arabinose to L-arabinonic acid, which can then be converted to L-1,2,4-butanetriol researchgate.netnih.gov.

Data Tables

Table 1: Microbial Production of 1,2,4-Butanetriol from D-Arabinose in Engineered E. coli

| Strain/Condition | Yield (g/L) | Time (h) | Reference |

| Initial pathway construction | 0.88 | 48 | nih.gov |

| Metabolic engineering | 1.13 | 48 | nih.gov |

| Optimized fermentation | 2.24 | 48 | nih.gov |

Table 2: Key Enzymes in the D-Arabinose to 1,2,4-Butanetriol Pathway

| Step | Enzyme Class | Example Enzyme Source |

| D-Arabinose to this compound | D-Arabinose Dehydrogenase | Burkholderia sp. (ADG) |

| This compound to D-3-deoxy-glycero-pentulosonic Acid | D-Arabinonate Dehydratase | Sulfolobus solfataricus (AraD) |

| D-3-deoxy-glycero-pentulosonic Acid to D-3,4-dihydroxybutanal | 2-Keto Acid Decarboxylase | Lactococcus lactis (KivD) |

| D-3,4-dihydroxybutanal to D-1,2,4-Butanetriol | Aldehyde Reductase | E. coli (AdhP) |

Table 3: Production of L-Arabinonic Acid by Gluconobacter oxydans

| Strain/Condition | Titer (g/L) | pH Control | Time (h) | Reference |

| G. oxydans 621H | 120 | Yes (pH 6) | 144 | frontiersin.org |

| G. oxydans 621H (no pH) | 17.4 | No | N/A | frontiersin.org |

Research into this compound for Novel Biomaterial Synthesis

The inherent chemical structure of this compound, featuring multiple hydroxyl groups and a terminal carboxylic acid moiety, positions it as a versatile precursor for the synthesis of novel biomaterials. These functional groups are amenable to various chemical reactions, including polymerization and cross-linking, which are fundamental processes in material science. The drive towards sustainable chemistry further fuels interest in bio-derived molecules like this compound for creating materials with reduced environmental impact. Research efforts are focused on leveraging these properties to develop advanced polymers and hydrogels for diverse applications.

Incorporation into Biodegradable Polymers

The incorporation of this compound into polymer structures is suggested to improve characteristics relevant for applications such as advanced packaging materials, sophisticated drug delivery systems, and regenerative medicine scaffolds for tissue engineering smolecule.com. Furthermore, derivatives of this compound have also been explored in the context of creating novel polymers with specific properties, such as hydrophilic polymers derived from aldol-type condensations academie-sciences.fr.

Development of Biocompatible Hydrogels

Hydrogels are three-dimensional network structures capable of absorbing and retaining large amounts of water, making them highly valuable in biomedical applications. Research suggests that hydrogels formulated with this compound exhibit promising biocompatibility smolecule.com. This characteristic is crucial for materials intended for use within biological systems, such as in tissue engineering or as matrices for controlled drug release.

The inherent properties of hydrogels, including their swelling capacity, ability to encapsulate active agents, biodegradability, and biocompatibility, make them ideal candidates for various biomedical research endeavors researchgate.net. Hydrogels incorporating this compound are being investigated for their potential to provide a suitable microenvironment for cells and to facilitate the sustained release of therapeutic compounds smolecule.com.

Summary of this compound in Biomaterial Synthesis

| Property/Functional Group | Relevance to Biomaterial Synthesis | Potential Derived Materials | Application Areas |

| Hydroxyl and Carboxylic Acid Groups | Facilitate polymerization reactions; enable formation of ester, amide, and urethane (B1682113) linkages. | Polyamides, Polyesters, Polyurethanes, Hydrogels | Packaging materials, Drug delivery systems, Tissue engineering, Biomedical products, Food packaging |

| Biocompatibility (in hydrogels) | Essential for safe use in biological environments. | Hydrogels | Biomedical applications, Controlled drug release |

| Enhanced Properties | Improves material performance for specific applications. | Biodegradable Polymers | Packaging materials, Drug delivery systems, Tissue engineering |

Compound List

this compound

L-arabinonic acid

D-glucosyl-α(1→5)-D-arabinonic acid (GPA)

2-fluoro-2-deoxy-D-arabinonic acid

this compound, γ-lactone

Future Directions and Emerging Research Avenues for D Arabinonic Acid

Integration of Omics Technologies in D-Arabinonic Acid Research

The comprehensive analysis of biological molecules, known as omics, is set to revolutionize our understanding of this compound's role in biological systems. By integrating various omics disciplines, researchers can obtain a holistic view of the metabolic networks in which this sugar acid participates.

Metabolomics studies will be instrumental in identifying and quantifying this compound and its related metabolites in various organisms and environmental samples. nih.gov Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance will enable the precise tracking of this compound under different physiological conditions, revealing its dynamic changes in response to stimuli.

Proteomics , the large-scale study of proteins, can identify the specific enzymes and transport proteins that interact with this compound. frontiersin.org This will provide crucial insights into its metabolic pathways and regulatory mechanisms. By understanding which proteins are involved in its synthesis, degradation, and transport, scientists can begin to map out its complete biochemical journey.

Transcriptomics , which analyzes RNA transcripts, will complement these findings by revealing the gene expression patterns associated with this compound metabolism. By correlating gene expression levels with metabolite concentrations, researchers can identify the genes responsible for its production and utilization.

The true power of omics lies in the integration of these datasets. A multi-omics approach allows for the construction of comprehensive models of cellular metabolism, providing a systems-level understanding of this compound's function. nih.gov This integrated perspective is essential for identifying key regulatory points in its metabolic pathways and for designing effective strategies for metabolic engineering.

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Identification and quantification of this compound and related metabolites in biological samples. | Dynamic changes in this compound levels under various conditions. |

| Proteomics | Identification of enzymes and transport proteins that interact with this compound. | Elucidation of metabolic pathways and regulatory proteins. |

| Transcriptomics | Analysis of gene expression patterns associated with this compound metabolism. | Identification of genes involved in the synthesis and degradation of this compound. |

| Multi-omics | Integration of metabolomics, proteomics, and transcriptomics data. | Comprehensive, systems-level understanding of this compound's role in cellular metabolism. |

Computational Modeling and Simulation of Metabolic Pathways

Computational modeling has become an indispensable tool in modern biology, offering the ability to simulate and predict the behavior of complex metabolic networks. nih.gov For this compound, both flux balance analysis (FBA) and kinetic modeling hold immense promise for optimizing its production and understanding its metabolic roles. creative-proteomics.comnih.gov

Kinetic modeling , on the other hand, provides a more dynamic view of metabolic pathways by incorporating enzyme kinetics and reaction rates. nih.govresearchgate.net A detailed kinetic model of this compound production can be used to simulate the process over time, predict the impact of changing substrate concentrations, and optimize fermentation conditions for maximal productivity. mdpi.comnih.gov

The development of accurate computational models relies on high-quality experimental data. The integration of omics data into these models will be crucial for improving their predictive power. By combining the strengths of computational modeling and experimental validation, researchers can accelerate the development of efficient and sustainable processes for this compound production.

Exploration of Undiscovered Biochemical Roles

While this compound is known to be an intermediate in carbohydrate metabolism, its full range of biochemical functions remains largely unexplored. smolecule.com Emerging research suggests that it may have roles beyond central metabolism, potentially acting as a signaling molecule or a precursor for other important biomolecules.

One intriguing area of investigation is its potential role in cellular signaling . Sugar acids have been implicated in various signaling pathways in plants and microbes. mdpi.commdpi.com Future research will focus on whether this compound can act as a signaling molecule, perhaps by binding to specific receptors or influencing the activity of signaling enzymes.